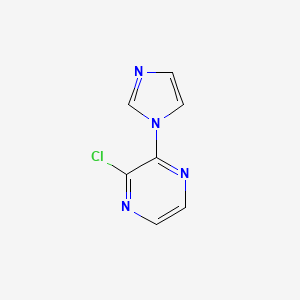
2-Chloro-3-(1H-imidazol-1-YL)pyrazine
Vue d'ensemble
Description
2-Chloro-3-(1H-imidazol-1-YL)pyrazine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-3-(1H-imidazol-1-YL)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines the structural features of pyrazine and imidazole, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6ClN_3. The presence of both chlorine and imidazole groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing imidazole and pyrazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives, including those with imidazole substitutions, have demonstrated cytotoxic effects against cancer cell lines. For example, certain pyrazole derivatives have shown selective toxicity against leukemia cells with GI50 values in the micromolar range . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : The compound may interact with various receptors, altering cellular responses and contributing to its therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cell death .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of imidazole-based compounds found that this compound exhibited notable activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations compared to standard antibiotics .
Anticancer Research
In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types. The study highlighted the compound's potential as a lead in developing new anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Imidazole-Pyrazine | Antimicrobial, Anticancer | MIC: ~10 µM |
| 1-Acetyl-3,5-diphenyl-pyrazole | Pyrazole | Cytotoxicity | GI50: ~2.23 µM (Leukemia) |
| 2-(4-benzyl-3-ethoxy-pyrazol-1-yl)pyridine | Pyrazole-Pyridine | Antiviral | IC50: Subnanomolar |
Propriétés
IUPAC Name |
2-chloro-3-imidazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPRFBBPWCGGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















